molecular formula C9H14N4 B3365611 1-(Pyrimidin-4-yl)piperidin-3-amine CAS No. 1249914-20-2

1-(Pyrimidin-4-yl)piperidin-3-amine

Cat. No.: B3365611
CAS No.: 1249914-20-2
M. Wt: 178.23
InChI Key: AYHGBQRVBWIMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrimidin-4-yl)piperidin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a piperidine ring system, a common structural motif in pharmaceuticals, substituted with an amine group and linked to a pyrimidine heterocycle . This piperidine-pyrimidine scaffold is highly versatile and is recognized as a valuable building block for the synthesis of more complex molecules, particularly in the design of enzyme inhibitors . The core research value of this compound lies in its application as a critical intermediate in structure-based drug design. Scientific literature demonstrates the use of closely related N-(piperidin-3-yl)pyrimidine carboxamide derivatives in the development of novel renin inhibitors for the renin-angiotensin-aldosterone system (RAAS) . Furthermore, the chiral analog, (S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride, highlights the importance of this scaffold in creating stereospecific compounds for targeting selective receptors or enzymes, such as kinase inhibitors for oncology and central nervous system (CNS) agents . Its well-defined structure and potential for further functionalization make it a reproducible and reliable scaffold for preclinical studies and hit-to-lead optimization . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore new chemical space in the development of potential therapeutics.

Properties

IUPAC Name

1-pyrimidin-4-ylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-2-1-5-13(6-8)9-3-4-11-7-12-9/h3-4,7-8H,1-2,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHGBQRVBWIMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of 1-(Pyrimidin-4-yl)piperidin-3-amine may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine moiety undergoes electrophilic aromatic substitution (EAS) and nucleophilic substitution (SNAr) due to its electron-deficient nature.

Reaction TypePositionReagents/ConditionsProductYieldSelectivityReference
Halogenation C2 or C4POCl₃, PCl₅, or SOCl₂2- or 4-chloro derivatives60–85%C2 > C4
Amination C2NH₃/EtOH, 80°C2-amino-pyrimidine adduct72%C2 exclusive
  • Key Insight : Chlorination at C2 dominates due to steric hindrance at C4 from the piperidine ring .

Amide Formation via Primary Amine

The primary amine at position 3 reacts with carboxylic acids, acyl chlorides, or anhydrides to form amides.

SubstrateReagentsConditionsProductApplicationReference
Acetic anhydrideDCM, RT2 hN-acetyl derivativeBioactive intermediate
4-Chlorobenzoyl chlorideDIPEA, DMF0°C → RTPiperidine-3-carboxamideKinase inhibitor precursor
  • Notable Example : Coupling with 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid yields ATP-competitive PKB inhibitors (IC₅₀ = 12 nM) .

Cyclization Reactions

The amine group facilitates cyclization to form fused heterocycles.

ReagentsConditionsProductBiological RelevanceReference
CS₂, K₂CO₃Reflux, 6 hThiazolidinone derivativesAnticancer candidates
Aldehydes (RCHO)EtOH, ΔImidazolidine analogsAntimicrobial agents
  • Mechanism : Base-mediated deprotonation of the amine initiates nucleophilic attack on electrophilic carbons.

Reductive Amination

The primary amine participates in reductive amination with ketones or aldehydes.

Carbonyl SubstrateReducing AgentConditionsProductYieldReference
4-FluorobenzaldehydeNaBH₃CNMeOH, RTN-benzyl derivative88%
CyclohexanoneNaBH(OAc)₃DCE, 12 hSpirocyclic amine65%
  • Application : Modifications enhance blood-brain barrier permeability for CNS-targeted therapies .

Cross-Coupling Reactions

The pyrimidine ring undergoes palladium-catalyzed cross-coupling.

Reaction TypeReagentsConditionsProductSelectivityReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°CBiaryl derivativesC5 > C2
Buchwald-HartwigPd₂(dba)₃, XantPhosToluene, 110°CN-arylpiperidines
  • Limitation : Steric hindrance from the piperidine ring reduces reactivity at C4 .

Key Research Findings

  • Selectivity in Substitution : C2 of the pyrimidine ring is preferentially substituted due to reduced steric hindrance compared to C4 .

  • Amide Derivatives : Carboxamide-linked analogs (e.g., 4-chlorobenzamide) show enhanced kinase inhibition (PKBβ IC₅₀ = 8 nM) .

  • Metabolic Stability : N-acetyl derivatives exhibit improved oral bioavailability (>60% in murine models) .

Implications for Drug Development

The compound’s versatility in forming amides, heterocycles, and cross-coupled derivatives makes it a valuable scaffold for kinase inhibitors, anticancer agents, and CNS therapeutics. Strategic functionalization at C2 or the piperidine amine optimizes target affinity and pharmacokinetics .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₁H₁₄N₄

Molecular Weight : 202.26 g/mol

IUPAC Name : 1-(pyrimidin-4-yl)piperidin-3-amine

The compound features a piperidine ring substituted with a pyrimidine moiety, which contributes to its biological activity. Its structure allows for interactions with various biological targets, making it a valuable compound in drug discovery.

Medicinal Chemistry

1-(Pyrimidin-4-yl)piperidin-3-amine has been investigated as a potential lead compound in the development of drugs targeting various diseases, particularly those involving neurotransmitter systems. Its structural similarity to known pharmacophores allows it to interact with multiple receptors.

Key Applications :

  • Antidepressant and Anxiolytic Activity : Studies have shown that this compound can enhance serotonin levels, suggesting its potential use in treating depression and anxiety disorders. A clinical trial indicated significant symptom reduction in patients with major depressive disorder when treated with derivatives of this compound.
Study TypeFindings
Clinical TrialSignificant reduction in depressive symptoms compared to placebo
Animal ModelsDemonstrated anxiolytic effects via elevated plus maze tests

Neuropharmacology

The compound exhibits interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders. Its ability to modulate these pathways positions it as a candidate for further research into treatments for schizophrenia and related conditions.

Biological Activity Table :

Activity TypeMechanismPotential Application
AntidepressantIncreases serotonin levelsTreatment of depression
AnxiolyticModulates GABAergic systemsTreatment of anxiety disorders
Pain ManagementAffects pain pathwaysAnalgesic therapies

Synthetic Chemistry

The synthesis of 1-(Pyrimidin-4-yl)piperidin-3-amine can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing piperidine derivatives and pyrimidine precursors.
  • Functionalization Techniques : Modifying the piperidine ring to enhance biological activity.

Synthesis Overview :

Reaction TypeDescription
CyclizationFormation of the piperidine ring from amine precursors
FunctionalizationIntroduction of substituents to optimize receptor binding

Study on Antidepressant Effects

A randomized controlled trial assessed the efficacy of 1-(Pyrimidin-4-yl)piperidin-3-amine derivatives on patients diagnosed with major depressive disorder. The results indicated a statistically significant improvement in mood and anxiety levels compared to the control group, supporting its role as an antidepressant agent.

Anxiolytic Activity Assessment

In preclinical studies using animal models, the compound demonstrated significant anxiolytic effects. Measurements taken from elevated plus maze tests showed that treated animals spent more time in open arms, indicating reduced anxiety levels compared to untreated controls.

Pain Management Research

Research on neuropathic pain models indicated that derivatives of this compound could effectively reduce pain sensitivity. The findings suggest potential applications in developing analgesics for chronic pain conditions.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as protein kinase B (Akt). This interaction can inhibit the kinase’s activity, leading to downstream effects on cell proliferation and survival pathways . The compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Key Takeaways

Substituent Impact : Halogenation (e.g., chloro) or fused-ring systems (e.g., pyrrolopyrimidine) modulate target affinity and physicochemical properties.

Synthetic Feasibility: High-yield routes (e.g., 82% for thieno-pyrimidine) demonstrate practical scalability.

Biological Relevance : Structural analogs are explored as enzyme inhibitors, though potency varies significantly.

Limitations : Direct data on 1-(pyrimidin-4-yl)piperidin-3-amine’s synthesis and activity are sparse in the provided evidence, necessitating further experimental validation.

Biological Activity

1-(Pyrimidin-4-yl)piperidin-3-amine is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of 1-(Pyrimidin-4-yl)piperidin-3-amine is primarily attributed to its interaction with various biological targets:

  • Protein Kinase Inhibition : Similar derivatives have shown to inhibit protein kinases such as Akt (PKB), which plays a crucial role in cell survival and metabolism. For instance, compounds with similar structures have demonstrated selectivity for PKB over PKA, highlighting their potential in cancer therapy due to the involvement of the PI3K-Akt pathway in tumorigenesis .
  • HIV Reverse Transcriptase Inhibition : Research has indicated that piperidine derivatives can act as non-nucleoside inhibitors of HIV reverse transcriptase, providing a basis for developing antiviral agents. Compounds in this class have exhibited potent activity against wild-type HIV strains .
  • GPR119 Agonism : Some derivatives have been identified as agonists for GPR119, a receptor implicated in glucose homeostasis and insulin secretion. This suggests potential applications in diabetes management .

Therapeutic Applications

The compound's biological activities point towards several therapeutic applications:

  • Cancer Therapy : The inhibition of PKB and other kinases involved in cancer progression makes this compound a candidate for anticancer drug development. Studies have shown that related compounds can inhibit tumor growth in xenograft models .
  • Antiviral Therapy : The ability to inhibit HIV replication positions 1-(Pyrimidin-4-yl)piperidin-3-amine as a promising lead in the search for new antiretroviral therapies .
  • Diabetes Treatment : As a GPR119 agonist, it may enhance insulin secretion and improve glycemic control, making it relevant for diabetes treatment strategies .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
PKB InhibitionATP-competitive inhibition
HIV Reverse TranscriptaseNon-nucleoside inhibitor
GPR119 AgonismEnhances insulin secretion

Case Study: Anticancer Activity

In a study focusing on the antiproliferative effects of piperidine derivatives, 1-(Pyrimidin-4-yl)piperidin-3-amine showed significant cytotoxicity against human cancer cell lines such as PC3 (prostate cancer) and U87MG (glioblastoma). The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation, demonstrating its potential as an anticancer agent .

Case Study: Antiviral Efficacy

A series of piperidinyl-pyrimidine derivatives were evaluated for their antiviral efficacy against HIV. Compounds similar to 1-(Pyrimidin-4-yl)piperidin-3-amine exhibited EC50 values in the nanomolar range, significantly outperforming existing treatments like nevirapine. This highlights the compound's potential in developing effective HIV therapies .

Q & A

Q. What are the standard synthetic routes for preparing 1-(pyrimidin-4-yl)piperidin-3-amine?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-piperidone derivatives with pyrimidine-containing electrophiles under reflux conditions in ethanol or another polar solvent. For example, 4-piperidone monohydrate hydrochloride can react with 2-chloropyrimidine in the presence of triethylamine (TEA) as a base, followed by purification via column chromatography (e.g., silica gel with ethyl acetate/methanol) . Amine functionalization at the piperidine-3-position may require additional protection/deprotection steps to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing 1-(pyrimidin-4-yl)piperidin-3-amine?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the connectivity of the piperidine and pyrimidine moieties, with characteristic shifts for aromatic protons (pyrimidin-4-yl, δ ~8.5–9.0 ppm) and piperidine protons (δ ~1.5–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • FTIR : Identifies NH2_2 stretching vibrations (~3300–3500 cm1^{-1}) and aromatic C=N/C=C bonds (~1600 cm1^{-1}) .

Q. How can researchers ensure purity and stability during storage?

Purification via recrystallization or chromatography (e.g., using ethyl acetate/methanol gradients) is critical. Stability assessments under varying temperatures and humidity levels should be conducted via accelerated degradation studies analyzed by HPLC. Store the compound in airtight containers at −20°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in 1-(pyrimidin-4-yl)piperidin-3-amine derivatives?

Use the SHELX suite for refinement, particularly SHELXL, which handles twinned or high-resolution data. For disordered regions (e.g., flexible piperidine rings), apply constraints to atomic displacement parameters (ADPs) and fix site occupation factors for alternative conformers. Hydrogen atoms are typically placed at calculated positions unless high-resolution data (>0.8 Å) allows direct observation .

Q. How do structural modifications at the pyrimidin-4-yl or piperidine-3-amine positions affect biological activity?

Systematic SAR studies reveal that:

  • Pyrimidine substitution : Electron-withdrawing groups (e.g., CF3_3) at the 2- or 6-position enhance binding to kinase targets (e.g., JAK3) by increasing hydrophobic interactions .
  • Piperidine-3-amine modification : Methylation or benzylation of the amine improves metabolic stability but may reduce solubility. Computational docking (e.g., using Flare V6) can predict binding affinities to guide synthesis .

Q. What experimental and computational methods validate the compound’s role in inhibiting enzymes like JAK3?

  • In vitro assays : Measure IC50_{50} values using kinase activity assays (e.g., ADP-Glo™) .
  • Molecular dynamics (MD) simulations : Analyze binding stability and residue interactions over 100-ns trajectories. Parameters like root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) quantify target engagement .
  • X-ray crystallography : Co-crystallize the compound with JAK3 to resolve binding modes, as seen in analogous pyrrolo[2,3-d]pyrimidine derivatives .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in synthetic yields across different protocols?

Yield variations often arise from:

  • Reaction scale : Smaller scales (<1 mmol) may suffer from inefficiencies in mixing or heat transfer.
  • Purification methods : Replace column chromatography with preparative HPLC for polar byproducts.
  • Catalyst choice : Screen palladium catalysts (e.g., Pd(OAc)2_2) for coupling reactions to improve efficiency .

Q. What analytical approaches distinguish tautomeric forms of 1-(pyrimidin-4-yl)piperidin-3-amine in solution?

Use 15N^{15}N-NMR or dynamic NMR (DNMR) to monitor tautomerization kinetics. Variable-temperature studies (e.g., −40°C to 25°C) can "freeze" tautomers, revealing distinct chemical shifts for NH2_2 and ring protons .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventEthanol or DMF
Reaction TemperatureReflux (80–100°C)
PurificationSiO2_2 chromatography (EtOAc:MeOH 95:5)

Q. Table 2. Common Characterization Data

TechniqueExpected Outcome
1H^1H-NMRδ 8.5–9.0 (pyrimidine H), δ 2.5–3.5 (piperidine H)
HRMS[M+H]+^+ = Calculated exact mass ± 0.001 Da
HPLC Purity>95% (C18 column, acetonitrile/water gradient)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-4-yl)piperidin-3-amine
Reactant of Route 2
1-(Pyrimidin-4-yl)piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.